1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with trifluoromethyl-substituted pyrazole derivatives. One common method includes the use of trifluoromethyl ketones as intermediates, which are then subjected to cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, facilitates the formation of the desired product under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
- 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine
Comparison: 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H7F4N3 |
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Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H7F4N3/c11-6-1-3-7(4-2-6)17-9(10(12,13)14)8(15)5-16-17/h1-5H,15H2 |
InChI Key |
XENHPFIRCXSNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)N)C(F)(F)F)F |
Origin of Product |
United States |
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